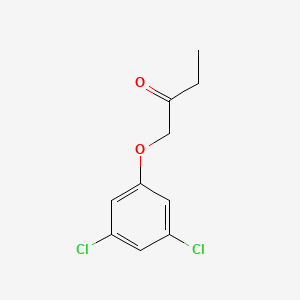

1-(3,5-Dichlorophenoxy)-2-butanone

Descripción

1-(3,5-Dichlorophenoxy)-2-butanone is a chlorinated aromatic ketone characterized by a butanone backbone substituted with a 3,5-dichlorophenoxy group. For instance, compounds like 1-(3,5-Dichlorophenoxy)propan-2-one (CAS 17199-34-7) share a similar phenoxy-ketone framework but differ in alkyl chain length (propanone vs. butanone) . This substitution likely influences physical properties such as melting point, solubility, and reactivity.

Propiedades

Fórmula molecular |

C10H10Cl2O2 |

|---|---|

Peso molecular |

233.09 g/mol |

Nombre IUPAC |

1-(3,5-dichlorophenoxy)butan-2-one |

InChI |

InChI=1S/C10H10Cl2O2/c1-2-9(13)6-14-10-4-7(11)3-8(12)5-10/h3-5H,2,6H2,1H3 |

Clave InChI |

RPGMSZPSEHEWIF-UHFFFAOYSA-N |

SMILES canónico |

CCC(=O)COC1=CC(=CC(=C1)Cl)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs in the Hydroxyacetophenone Family

Several hydroxyacetophenone derivatives with chloro and methoxy substituents are documented in the Handbook of Hydroxyacetophenones (). These compounds share a phenyl-ketone core but differ in substituent positions and functional groups:

| Compound Name (CAS) | Molecular Formula | Substituents | Melting Point (°C) | Key Synthesis Method |

|---|---|---|---|---|

| [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (50317-52-7) | C₉H₉ClO₃ | 5-Cl, 2-OH, 3-CH₂OH | 97–98 | 2-Chlorovanillin acetate reaction |

| 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (151340-06-6) | C₉H₉ClO₃ | 2-Cl, 4-OH, 3-OCH₃ | Similar to above | Not specified |

| 1-(3,5-Dichlorophenoxy)-2-butanone | C₁₀H₁₀Cl₂O₂ | 3,5-Cl₂, phenoxy, butanone | Not available | Likely via Friedel-Crafts or nucleophilic substitution |

Key Differences :

- Substituent Position: The dichlorophenoxy group in the target compound replaces hydroxyl and methoxy groups seen in analogs, reducing polarity and hydrogen-bonding capacity compared to hydroxyacetophenones .

- Alkyl Chain: The butanone chain may confer higher lipophilicity than propanone derivatives (e.g., 1-(3,5-Dichlorophenoxy)propan-2-one) .

Chlorinated Aromatic Ketones with Varied Functional Groups

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone

Bitertanol Ketone Metabolite

Bitertanol ketone (1-[(1,1-biphenyl)-4-yloxy]-3,3-dimethyl-1-(1H-1,2,4-triazole-1-yl)-2-butanone) shares the butanone backbone but incorporates a biphenyl-4-yloxy group and a triazole ring. This structure enhances steric bulk and antifungal activity compared to the simpler dichlorophenoxy derivative .

Physical and Chemical Property Trends

While direct data for 1-(3,5-Dichlorophenoxy)-2-butanone is sparse, analogs suggest:

- Boiling Point: Expected to exceed 79.6°C (boiling point of unsubstituted 2-butanone) due to increased molecular weight and chlorine substituents .

- Flammability: Chlorine atoms likely reduce flammability compared to 2-butanone (flash point -9°C, flammability limit 1.8–11.5 vol%) .

- Solubility: Lower water solubility than hydroxyacetophenones due to lack of polar hydroxyl groups .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.